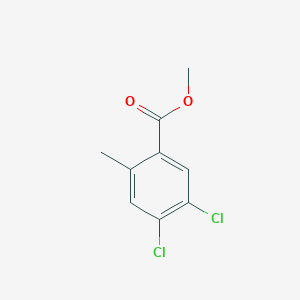

Methyl 4,5-dichloro-2-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

methyl 4,5-dichloro-2-methylbenzoate |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

WWBCYSXGLRRAIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4,5-dichloro-2-methylbenzoate CAS number and chemical identifiers

An In-Depth Technical Guide to Methyl 4,5-dichloro-2-methylbenzoate

Introduction

Methyl 4,5-dichloro-2-methylbenzoate is a halogenated aromatic ester, a class of compounds that serves as versatile building blocks in organic synthesis. Its structure, featuring a dichlorinated benzene ring with a methyl ester and an additional methyl group, makes it a valuable intermediate for the synthesis of more complex molecules. The specific substitution pattern—chlorine atoms at the 4 and 5 positions, and methyl groups at the 2 (ortho to the ester) and (meta to the ester) positions—creates a unique electronic and steric environment. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Fischer esterification, and discusses its potential applications for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical is to confirm its identity through standardized nomenclature and identifiers. Methyl 4,5-dichloro-2-methylbenzoate is cataloged under CAS number 875895-62-8[1]. A summary of its key identifiers is presented below.

Table 1: Chemical Identifiers for Methyl 4,5-dichloro-2-methylbenzoate

| Identifier | Value | Source |

| CAS Number | 875895-62-8 | [1] |

| Chemical Name | Benzoic acid, 4,5-dichloro-2-methyl-, methyl ester | [1] |

| Synonym | Methyl 4,5-dichloro-2-methylbenzoate | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | Calculated |

| Molecular Weight | 219.07 g/mol | Calculated |

While specific experimental physicochemical data for Methyl 4,5-dichloro-2-methylbenzoate is not widely available in peer-reviewed literature, properties can be estimated based on its structure and comparison with its precursor, 4,5-dichloro-2-methylbenzoic acid.

Table 2: Physicochemical Properties

| Property | Value (Methyl 4,5-dichloro-2-methylbenzoate) | Value (4,5-dichloro-2-methylbenzoic acid - Precursor) |

| Physical State | Predicted: Solid or Liquid | Solid |

| Melting Point | Not available | 164-168 °C |

| Boiling Point | Not available | Not available |

| Solubility | Predicted: Soluble in organic solvents (e.g., ether, ethyl acetate); poorly soluble in water | Poorly soluble in water |

Synthesis via Fischer Esterification

The most direct and classical method for preparing Methyl 4,5-dichloro-2-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 4,5-dichloro-2-methylbenzoic acid, with methanol in the presence of a strong acid catalyst.

Causality and Experimental Rationale

The Fischer esterification is an equilibrium-controlled reaction.[2][3] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by two primary strategies:

-

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one. In this case, methanol is used in significant excess, serving as both a reactant and the solvent.[2]

-

Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium forward according to Le Châtelier's principle. While specialized apparatus like a Dean-Stark trap can be used, for a simple methylation, the large excess of alcohol is often sufficient to achieve high conversion.

A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4]

Experimental Workflow Diagram

Sources

Physicochemical Profiling and Synthetic Applications of Methyl 4,5-dichloro-2-methylbenzoate

A Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

Methyl 4,5-dichloro-2-methylbenzoate (CAS: 875895-62-8) is a highly functionalized aromatic ester that serves as a critical intermediate in organic synthesis, medicinal chemistry, and agrochemical development. The presence of two electron-withdrawing chlorine atoms at the meta and para positions relative to the ester, combined with an ortho-methyl group, imparts a unique combination of steric shielding and electronic deactivation. As a Senior Application Scientist, I have designed this guide to elucidate the physicochemical causality of this molecule, provide self-validating synthetic protocols, and map its downstream utility in complex drug discovery workflows.

Physicochemical Properties & Structural Causality

Understanding the physicochemical properties of a building block is not merely an exercise in data collection; it is the foundation of rational drug design and synthetic planning.

Table 1: Physicochemical Properties of Methyl 4,5-dichloro-2-methylbenzoate

| Property | Value / Description | Analytical Causality / Implication |

| IUPAC Name | Methyl 4,5-dichloro-2-methylbenzoate | Standard nomenclature defining the substitution pattern. |

| CAS Number | 875895-62-8 | Unique identifier for the ester derivative. |

| Molecular Formula | C9H8Cl2O2 | Dictates the isotopic mass distribution (9:6:1 ratio for Cl2). |

| Molecular Weight | 219.06 g/mol | Optimal low-MW building block for fragment-based drug discovery. |

| Predicted Boiling Point | ~ 290-310 °C | High boiling point necessitates vacuum distillation for purification. |

| Predicted Density | ~ 1.3 - 1.4 g/cm³ | Denser than water due to the heavy halogen atoms. |

| Predicted LogP | ~ 3.5 - 4.0 | High lipophilicity; drives passive membrane permeability in APIs. |

The Causality of the Structure

-

Lipophilicity and Permeability: The introduction of two chlorine atoms significantly increases the lipophilicity (LogP) of the arene core compared to an unhalogenated analog. In medicinal chemistry, this is strategically used to improve the passive membrane permeability of the final active pharmaceutical ingredient (API), aligning with Lipinski's Rule of Five.

-

Steric Hindrance: The ortho-methyl group restricts the free rotation of the ester moiety, forcing the carbonyl group out of coplanarity with the aromatic ring. This steric shielding reduces the electrophilicity of the carbonyl carbon, meaning that downstream reactions like saponification or amidation will require harsher conditions (e.g., prolonged heating or strong bases) than typical esters.

-

Electronic Effects: The meta and para chlorine atoms exert a strong inductive electron-withdrawing effect (-I). While this deactivates the ring toward electrophilic aromatic substitution, it stabilizes anionic intermediates, making the aryl chlorides viable (though challenging) candidates for transition-metal-catalyzed cross-coupling.

Experimental Protocols: Synthesis and Self-Validation

The most efficient route to Methyl 4,5-dichloro-2-methylbenzoate is the esterification of its commercially available precursor, 4,5-dichloro-2-methylbenzoic acid (CAS: 5252-98-2) .

Protocol: Thionyl Chloride-Mediated Esterification

Why use Thionyl Chloride (

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried, 250 mL round-bottom flask with 4,5-dichloro-2-methylbenzoic acid (10.0 g, 48.8 mmol, 1.0 equiv) and anhydrous methanol (100 mL). Place under an inert nitrogen atmosphere.

-

Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (4.2 mL, 58.5 mmol, 1.2 equiv) dropwise over 15 minutes. Caution: Vigorous evolution of HCl and SO2 gases will occur; perform in a well-ventilated fume hood.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4-6 hours.

-

Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material peak confirms the completion of the reaction.

-

Work-up: Concentrate the mixture under reduced pressure to remove excess methanol and residual thionyl chloride. Dilute the resulting residue with ethyl acetate (150 mL).

-

Neutralization: Wash the organic layer sequentially with saturated aqueous

(2 × 50 mL) to neutralize any remaining acid, followed by brine (50 mL). -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the product as a solid or high-viscosity liquid.

Synthetic workflow for Methyl 4,5-dichloro-2-methylbenzoate esterification.

Analytical Characterization (The Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the analytical protocol must be self-validating:

-

GC-MS vs. LC-MS: Causality of choice: The free carboxylic acid precursor has strong hydrogen-bonding capabilities, leading to peak tailing and poor volatilization in Gas Chromatography (GC). However, esterification masks the hydrogen-bond donor, significantly increasing volatility. Thus, GC-MS becomes the optimal technique for the ester, providing a clear molecular ion

peak at m/z 218 with the characteristic 9:6:1 isotopic pattern confirming the presence of two chlorine atoms. -

1H NMR (

): The disappearance of the broad carboxylic acid proton (~11.0 ppm) and the emergence of a sharp singlet at ~3.9 ppm (integrating for 3H, the methoxy group) validates the successful esterification.

Downstream Applications in Drug Development

The strategic value of Methyl 4,5-dichloro-2-methylbenzoate lies in its orthogonal reactivity, allowing selective functionalization at three distinct sites.

-

Aryl Chlorides (Cross-Coupling): While less reactive than bromides, the aryl chlorides can participate in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. The use of bulky, electron-rich phosphine ligands (e.g., XPhos or RuPhos) is required to facilitate the difficult oxidative addition step into the C-Cl bond.

-

Ortho-Methyl Group (Radical Halogenation): The methyl group can undergo Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). This generates a benzylic bromide, an exceptional electrophile for forming C-N bonds in the synthesis of complex heterocycles.

-

Ester Moiety (Amidation): Following structural elaboration of the ring, the ester can be saponified back to the acid and coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form stable benzamide linkages, a common motif in kinase inhibitors.

Downstream synthetic pathways leveraging the molecule's functional groups.

References

-

PubChem. "4,5-Dichloro-2-methylbenzoic acid". National Center for Biotechnology Information.[Link]

Literature Review and Technical Guide: 4,5-Dichloro-2-methylbenzoic Acid Derivatives

Executive Summary

4,5-Dichloro-2-methylbenzoic acid (4,5-DCMBA, CAS: 5252-98-2) is a highly specialized, halogenated aromatic building block[1]. In modern medicinal and agricultural chemistry, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and crop protection agents[2][3]. The strategic placement of two electron-withdrawing chlorine atoms and a sterically active ortho-methyl group makes 4,5-DCMBA an ideal scaffold for tuning lipophilicity and receptor-binding affinities in downstream derivatives. This whitepaper provides an in-depth technical analysis of its synthesis, chemoselective derivatization, and experimental workflows.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of 4,5-DCMBA is essential for designing downstream purification and derivatization protocols. The presence of the ortho-methyl group significantly influences the torsion angle of the carboxylic acid, impacting its reactivity during activation steps.

Table 1: Physicochemical Profile of 4,5-Dichloro-2-methylbenzoic acid

| Property | Value | Technical Implication |

| CAS Number | 5252-98-2 | Industry standard identifier[1]. |

| Molecular Formula | C8H6Cl2O2 | High halogen content increases lipophilicity. |

| Molecular Weight | 205.04 g/mol | Standardized for stoichiometric calculations[4]. |

| Commercial Purity | ≥ 98.0% | Suitable for direct use in API synthesis[1]. |

| InChI Key | DUULAHGVYKMTME-UHFFFAOYSA-N | Verifiable structural integrity[1]. |

| Physical State | Solid (White to off-white) | Easily isolated via pH-dependent precipitation. |

Mechanistic Synthesis & Process Chemistry

The Chemoselectivity Challenge

Synthesizing 4,5-DCMBA presents a unique chemoselectivity challenge. Direct oxidation of a precursor like 4,5-dichloro-o-xylene using strong transition-metal oxidants (e.g., KMnO₄ or CrO₃) is non-selective; it indiscriminately oxidizes both methyl groups, yielding a dicarboxylic (phthalic) acid derivative.

To bypass this, the industry standard relies on a two-step sequence: a regioselective Friedel-Crafts acylation of 3,4-dichlorotoluene, followed by a highly chemoselective haloform oxidation[5][6].

Causality Behind the Haloform Oxidation

The choice of sodium hypochlorite (NaOCl) as the oxidizing agent is a masterclass in functional group preservation. Under basic conditions, the haloform reaction exclusively targets the methyl ketone (-COCH₃) of the 4,5-dichloro-2-methylacetophenone intermediate. The enolizable methyl group undergoes successive chlorination, forming a trichloromethyl ketone intermediate that rapidly hydrolyzes. This cleaves the carbon-carbon bond to yield the carboxylic acid and chloroform, leaving the benzylic ortho-methyl group completely untouched[5].

Fig 1. Industrial synthesis workflow for 4,5-dichloro-2-methylbenzoic acid via haloform oxidation.

Experimental Protocol: A Self-Validating System

The following protocol details the synthesis of 4,5-DCMBA. It is designed as a self-validating system : the physicochemical shifts between steps inherently purify the product and provide immediate visual confirmation of reaction success.

Step 1: Regioselective Acylation

-

Setup: Charge a glass-lined reactor with 3,4-dichlorotoluene and a catalytic excess of anhydrous aluminum chloride (AlCl₃). Cool to 0–5°C under an inert nitrogen atmosphere.

-

Reaction: Add acetyl chloride dropwise over 2 hours. Causality: Maintaining the internal temperature below 10°C prevents polyacylation and controls the exothermic Friedel-Crafts complexation.

-

Validation Checkpoint: Quench a 1 mL aliquot in ice water, extract with ethyl acetate, and analyze via GC-MS. The reaction is complete when the 3,4-dichlorotoluene peak area is <1%.

Step 2: Chemoselective Haloform Oxidation

-

Setup: Transfer the purified 4,5-dichloro-2-methylacetophenone to a reactor containing a 12-15% aqueous solution of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH).

-

Reaction: Heat the biphasic mixture to 60°C for 2–3 hours[5].

-

Validation Checkpoint: The byproduct, chloroform, phase-separates and is removed via a Dean-Stark trap. The aqueous phase now contains the highly soluble sodium 4,5-dichloro-2-methylbenzoate. Wash the aqueous layer with toluene; any unreacted neutral ketone will be stripped away into the organic waste, validating the purity of the aqueous phase.

Step 3: Isolation via pH-Shift

-

Setup: Cool the purified aqueous layer to 10°C.

-

Reaction: Slowly add concentrated hydrochloric acid (37%) under vigorous stirring until the pH reaches 1.0.

-

Validation Checkpoint: Causality: Protonation of the carboxylate drops its aqueous solubility dramatically. The free acid crashes out of solution as a dense white precipitate. This acts as a built-in purification step. Filter under vacuum, wash with cold deionized water to remove residual NaCl, and dry at 50°C.

Table 2: Comparative Yields of 4,5-DCMBA Synthesis Steps

| Reaction Step | Reagents | Chemoselectivity | Typical Yield |

| Acylation | 3,4-Dichlorotoluene, Acetyl Chloride, AlCl₃ | Regioselective (para to methyl) | 85 - 90% |

| Oxidation | 4,5-Dichloro-2-methylacetophenone, NaOCl | Chemoselective (preserves -CH₃) | 88 - 92% |

| Isolation | Aqueous Na-salt, HCl (pH 1) | Phase-dependent precipitation | > 95% (Recovery) |

Derivatization Strategies & Applications

Once synthesized, 4,5-DCMBA acts as a versatile core scaffold. The carboxylic acid is typically activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then subjected to nucleophilic acyl substitution.

-

Amidation (Pharmaceuticals): Coupling the activated 4,5-DCMBA with complex primary or secondary amines yields benzamides. These derivatives are heavily utilized in the synthesis of kinase inhibitors and other targeted therapeutics due to the metabolic stability of the halogenated ring[7][8].

-

Esterification (Agrochemicals): Reacting the acyl chloride with specific alcohols yields esters that are highly lipophilic, a critical trait for penetrating plant cuticles in crop protection agents (e.g., advanced herbicides and fungicides)[3][9].

Fig 2. Derivatization logic of 4,5-DCMBA into pharmaceutical and agrochemical compounds.

References

- Sigma-Aldrich. "4,5-Dichloro-2-methylbenzoic acid | 5252-98-2". Sigma-Aldrich Product Catalog.

- Coolpharm. "4,5-Dichloro-2-methylbenzoic acid | KH-59350". Coolpharm Product Specifications.

- Wessel, T., & Koch, P. "Process for producing 4,5-dichloro-2-methylbenzoic acid". European Patent Office (EP0805140A1) / US Patent (US5886218A).

- Koch, P. "Process Development & Patents". ResearchGate Profile.

- Google Patents. "Process for the preparation of 2-nitro-5-fluoro- or -5-chlorophenol (Crop Protection Precursors)". US Patent (US5227535A).

- Beijing Famozi Pharmaceutical Technology Co., Ltd. "Heterocycles & Fine Chemicals".

Sources

- 1. 4,5-Dichloro-2-methylbenzoic acid | 5252-98-2 [sigmaaldrich.com]

- 2. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. US5227535A - Process for the preparation of 2-nitro-5-fluoro- or -5-chlorophenol - Google Patents [patents.google.com]

- 4. products [coolpharm.com]

- 5. EP0805140A1 - Process for producing 4,5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Dichloro-2-methylbenzoic acid | 5252-98-2 [sigmaaldrich.com]

- 8. Heterocycles-Beijing Famozi Pharmaceutical Technology Co., Ltd. [peking-pharmacy.com]

- 9. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]

Safety Data Sheet (SDS) for Methyl 4,5-dichloro-2-methylbenzoate

As a Senior Application Scientist, evaluating a specialized halogenated building block like Methyl 4,5-dichloro-2-methylbenzoate (CAS: 875895-62-8) requires looking beyond boilerplate safety templates. In drug development and advanced materials synthesis, understanding the causality behind a molecule's physicochemical properties is essential for designing self-validating safety protocols and efficient synthetic workflows.

This technical whitepaper serves as an in-depth Safety Data Sheet (SDS) and handling guide, synthesizing regulatory compliance with field-proven laboratory insights.

Molecular Identity & Physicochemical Profiling

Methyl 4,5-dichloro-2-methylbenzoate is an ortho-substituted, di-halogenated aromatic ester. The presence of the ortho-methyl group and the di-chloro substitution pattern significantly impacts the molecule's lipophilicity, steric hindrance, and reactivity profile.

Table 1: Physicochemical Properties & Structural Implications

| Property | Value (Predicted/Standard) | Mechanistic Implication & Causality |

| Formula | C9H8Cl2O2 | The high halogen-to-carbon ratio increases density and lipophilicity. |

| Molecular Weight | 219.06 g/mol | Moderately heavy intermediate; low volatility at room temperature. |

| Physical State | Solid (Crystalline) | The planar aromatic ring and symmetrical chloro-substituents promote crystal lattice formation at 25°C. |

| Solubility | Insoluble in water; Soluble in THF, DCM, EtOAc | High lipophilicity (LogP ~3.5) dictates the need for non-polar organic solvents during extraction and reaction. |

| Reactivity | Electrophilic Carbonyl | The ortho-methyl group sterically hinders the ester carbonyl, requiring aggressive conditions (e.g., LiOH) for saponification. |

Toxicological & GHS Hazard Assessment

The toxicological profile of Methyl 4,5-dichloro-2-methylbenzoate is governed by its lipophilic nature and the electrophilic potential of the halogenated aromatic ring. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS)[1], employers must evaluate and communicate the specific hazards of downstream intermediates.

GHS Classification:

-

Skin Irritation (Category 2, H315): Causes skin irritation.

-

Eye Irritation (Category 2A, H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): May cause respiratory irritation.

Causality of Irritation: Halogenated aromatic esters act as localized irritants primarily due to their high lipophilicity. When exposed to the skin or mucous membranes, the molecule rapidly partitions into the lipid bilayer of the stratum corneum. This disrupts cellular membranes and triggers an inflammatory cascade. Furthermore, incidental hydrolysis of the ester in the presence of physiological moisture can release trace amounts of the corresponding substituted benzoic acid and methanol, exacerbating local irritation.

GHS hazard logic linking exposure routes to physiological irritation mechanisms.

Handling, Storage, and Reactivity Protocols

A self-validating protocol ensures that safety is an inherent property of the workflow, not an afterthought. The handling of Methyl 4,5-dichloro-2-methylbenzoate must align with the guidelines set forth in Prudent Practices in the Laboratory[2].

Personal Protective Equipment (PPE) Selection

-

Gloves: Standard nitrile gloves (0.12 mm) offer sufficient protection against the solid powder. However, if the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), Butyl rubber or Silver Shield gloves are mandatory. Causality: Nitrile degrades rapidly upon contact with chlorinated solvents and cyclic ethers, leading to chemical breakthrough and dermal exposure.

-

Eye Protection: Snug-fitting safety goggles (not just safety glasses) are required to prevent airborne dust from contacting the ocular mucosa.

-

Respiratory Protection: Handle exclusively within a certified chemical fume hood to mitigate inhalation of fine crystalline dust (STOT SE 3 hazard).

Storage Conditions

Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.

-

Why avoid strong bases? The ester linkage is susceptible to nucleophilic acyl substitution (saponification). Unintentional exposure to ambient alkaline conditions or moisture can lead to slow degradation into 4,5-dichloro-2-methylbenzoic acid.

Synthetic Utility & Experimental Workflow

In drug development, Methyl 4,5-dichloro-2-methylbenzoate is frequently utilized as an advanced building block. The di-chloro substitution provides a handle for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester is typically hydrolyzed to the free carboxylic acid to form amide bonds with active pharmaceutical ingredients (APIs).

Synthetic workflow for API development utilizing Methyl 4,5-dichloro-2-methylbenzoate.

Protocol: Sterically Hindered Alkaline Hydrolysis (Saponification)

Standard NaOH/MeOH conditions often fail or proceed sluggishly with this compound due to the steric bulk of the ortho-methyl group shielding the ester carbonyl. The following self-validating protocol utilizes Lithium Hydroxide (LiOH) to overcome this barrier.

Causality of Reagent Choice: The small, highly charged lithium cation (

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 2.19 g, 10 mmol) of Methyl 4,5-dichloro-2-methylbenzoate in 20 mL of Tetrahydrofuran (THF).

-

Reagent Addition: In a separate vial, dissolve 3.0 equivalents of LiOH monohydrate (1.26 g, 30 mmol) in 10 mL of deionized water.

-

Reaction Initiation: Add the aqueous LiOH solution dropwise to the stirring THF solution at room temperature. The biphasic mixture will gradually become homogenous as the reaction proceeds.

-

Monitoring: Stir the reaction at 40°C for 4–6 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system (UV active).

-

Quenching & Acidification: Once the starting material is consumed, cool the flask to 0°C using an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2. Validation Check: A white precipitate (the free carboxylic acid) will crash out of the solution, confirming successful hydrolysis.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield 4,5-dichloro-2-methylbenzoic acid.

Emergency Response & Waste Disposal

Spill Response: Do not dry sweep. Dry sweeping generates airborne crystalline dust, exacerbating inhalation hazards. Instead, gently cover the spill with a damp absorbent pad or inert material (e.g., vermiculite). Transfer the absorbed material into a compatible, sealable container using non-sparking tools.

Waste Disposal: Because this compound contains halogens (chlorine), it must never be mixed with standard non-halogenated organic waste. Halogenated compounds require high-temperature incineration to prevent the formation of toxic dioxins. Dispose of all contaminated solvents and solids in clearly labeled "Halogenated Organic Waste" containers in accordance with local environmental regulations and laboratory prudent practices[2].

References

-

Occupational Safety and Health Administration (OSHA). "Chemical Hazards and Toxic Substances - Overview." United States Department of Labor. [Link]

-

National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press (US), 2011. [Link]

-

European Chemicals Agency (ECHA). "Guidance for Annex V Exemptions from the obligation to register." ECHA Europa. [Link]

Sources

- 1. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 2. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]

Structural Analysis and Characterization of Di-Chloro Methyl Benzoate Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Di-chloro methyl benzoate isomers are highly versatile electrophilic scaffolds utilized extensively in cross-coupling reactions (e.g., Suzuki-Miyaura) and serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The specific regiochemistry of the two chlorine atoms on the benzene ring dramatically alters the molecule's steric environment and the electronic density of the ester carbonyl. This whitepaper provides a rigorous, self-validating analytical framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Theoretical Framework: Electronic and Steric Effects

The differentiation of di-chloro methyl benzoate isomers relies on understanding how the halogens interact with the aromatic ring and the ester group.

-

Inductive vs. Resonance Effects: Chlorine is electronegative (inductive withdrawal, -I) but possesses lone pairs capable of resonance donation (+R). In these isomers, the -I effect dominates, deactivating the ring.

-

Anisotropic Deshielding: Chlorine atoms positioned ortho to the ester group (e.g., in the 2,4-dichloro isomer) force the carbonyl out of coplanarity with the aromatic ring due to steric clash. This disrupts conjugation and shifts the C=O stretching frequency in FT-IR, while simultaneously exerting an anisotropic deshielding effect on adjacent protons in ¹H NMR[2].

Fig 1. Analytical workflow for the unambiguous identification of di-chloro methyl benzoate isomers.

Quantitative Spectral Data

To facilitate rapid identification, the quantitative spectral data for key isomers have been synthesized into comparative tables below.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

Note: The methoxy (-OCH₃) singlet consistently appears at ~3.94–3.96 ppm for all isomers, serving as an internal structural anchor[3].

| Isomer | Substitution Pattern | Aromatic Protons (δ in ppm, Splitting, J in Hz) |

| 3,4-Dichloro | 1,2,4-Trisubstituted | 8.13 (d, J=1.9, 1H), 7.87 (dd, J=8.3, 1.9, 1H), 7.53 (d, J=8.3, 1H)[3] |

| 2,4-Dichloro | 1,2,4-Trisubstituted | 7.80 (d, J=8.4, 1H), 7.46 (d, J=2.0, 1H), 7.29 (dd, J=8.4, 2.0, 1H)[2] |

| 3,5-Dichloro | 1,3,5-Trisubstituted | 7.98 (d, J=1.9, 2H), 7.62 (t, J=1.9, 1H) |

Table 2: Key MS Fragments and IR Stretches

| Isomer | IR C=O Stretch (cm⁻¹) | MS Molecular Ion (m/z) | Key MS Fragments (m/z) |

| 3,4-Dichloro | 1729 | 204 [M]⁺, 206, 208 | 173[M-OCH₃]⁺, 145 [M-COOCH₃]⁺[3] |

| 2,4-Dichloro | ~1735 | 204 [M]⁺, 206, 208 | 173 [M-OCH₃]⁺, 145 [M-COOCH₃]⁺ |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where the data proves the integrity of the method.

Protocol A: High-Resolution ¹H NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because its residual proton signal (7.26 ppm) does not obscure the critical 7.4–8.2 ppm aromatic range.

-

-

Instrument Tuning & Shimming: Tune the NMR probe to the ¹H frequency (e.g., 400 MHz) and perform gradient shimming.

-

Acquisition Parameters: Execute a standard 1D ¹H pulse sequence with 16 scans and a relaxation delay (D1) of 2.0 seconds.

-

Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, preventing signal truncation.

-

-

System Validation: Set the TMS peak strictly to 0.00 ppm. Integrate the methoxy singlet to exactly 3.00. The aromatic region must integrate to exactly 3.00 (split as 1:1:1 or 2:1 depending on symmetry). Any deviation indicates incomplete relaxation or sample impurity, invalidating the run.

Protocol B: GC-MS Isotopic Profiling

-

Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade hexane.

-

Injection: Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS).

-

Causality: Split injection prevents detector saturation and maintains sharp chromatographic peak shapes, which is critical if trace amounts of other isomers are present.

-

-

Ionization: Utilize Electron Impact (EI) ionization at 70 eV.

-

Causality: 70 eV is the universally standardized energy level that reliably induces α-cleavage of the ester, yielding the diagnostic [M-OCH₃]⁺ base peak at m/z 173[3].

-

-

System Validation: Analyze the molecular ion cluster (m/z 204, 206, 208). The system validates itself if the relative abundances strictly follow a 9:6:1 ratio. This mathematical certainty confirms the presence of exactly two chlorine atoms based on the natural ~3:1 isotopic ratio of ³⁵Cl to ³⁷Cl.

Mechanistic Logic and Fragmentation Pathways

Mass Spectrometry Fragmentation Pathway

Under 70 eV EI conditions, di-chloro methyl benzoate isomers undergo a highly predictable fragmentation cascade. The loss of the methoxy radical (α-cleavage) generates a highly stable acylium ion, which subsequently loses carbon monoxide to form a phenyl cation.

Fig 2. Primary EI-MS fragmentation pathway for di-chloro methyl benzoate isomers.

NMR Regiochemical Decision Tree

The definitive assignment of the specific isomer relies on the spin-spin coupling (J-coupling) observed in the aromatic region. The logical relationship between the substitution pattern and the resulting spectra is mapped below.

Fig 3. Logical decision tree for differentiating isomers based on ¹H NMR spin-spin coupling.

Conclusion

The structural verification of di-chloro methyl benzoate isomers requires a multi-modal analytical approach. While GC-MS provides self-validating proof of the molecular formula and halogen count via isotopic clustering, high-resolution ¹H NMR remains the definitive tool for assigning regiochemistry. By strictly adhering to the causality-driven protocols outlined in this guide, researchers can ensure absolute structural integrity before advancing these intermediates into complex API synthesis pipelines.

References

- ChemicalBook. "METHYL 3,4-DICHLOROBENZOATE | 2905-68-2". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUZRvZYcSzvv6xdRGqVkJQ33GUeE6Ehaco4-qQzyK9nMm1gvliZuUdgkcDlVUVjKcyUaBKOTQ1AMtzQbEaE8RmlO0H2HrEqhZ9c-9S6fB7L7gDnMbKPLW5KSrjrHLh-FXUFKGAMOlAXyO_8deLSwGsy0bImZIfmQrgfmX5nc3w0Q==]

- Royal Society of Chemistry. "Visible Light-Induced Transformation of Aldehydes to Esters - Supporting Information". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJrdDjFSqEQ5qvwe7DkpcUUIaPBBC7aTmn0r_uVBNEPHdZ4gpd0MLkWu6K4nu5uc_BsbzwcGivY5A7M7_RXDvWIgACppIkYG8cAGGtU1FIg3HtlWp6vcMCqUcGhqKamlfgdD8LSftxHi7tNTjS3hw4AuKrBqm61g==]

- PubChem. "Methyl 2,5-dichlorobenzoate | CID 17947". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzwGhV2akosCBMDK9VwP2aLJtgih7nXE2L4yH9pjs-83smKMG6eveP_S_xFhupxAgytYp05pXcP5Vef340fsGJXdU8CpIZMjDFiEhDmmB17FD7fhTcK7J1spF1pkTJ2OoDAy9662MMg9CStWBbhWQKvXKs5fPCs4u7_8yELN2g-g==]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4,5-dichloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 4,5-dichloro-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. By synthesizing data from established analytical techniques and drawing parallels from related chlorinated aromatic esters, this document outlines a robust framework for assessing the stability profile of this compound. We delve into the principal degradation pathways, including hydrolysis and thermal decomposition, and provide detailed, field-tested protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and accelerated stability studies. The overarching goal is to equip researchers and drug development professionals with the necessary tools and insights to ensure the integrity, and safety of Methyl 4,5-dichloro-2-methylbenzoate throughout its lifecycle.

Introduction: The Critical Role of Stability in Drug Development

The thermodynamic stability of a chemical compound is a cornerstone of safe and effective drug development. For pharmaceutical intermediates like Methyl 4,5-dichloro-2-methylbenzoate, a thorough understanding of its stability profile is paramount. It dictates storage conditions, handling procedures, and ultimately, the purity of the final active pharmaceutical ingredient (API). Instability can lead to the formation of impurities, which may compromise the safety and efficacy of the drug product. This guide provides a detailed exploration of the factors influencing the stability of Methyl 4,5-dichloro-2-methylbenzoate and the methodologies to quantify them.

Methyl 4,5-dichloro-2-methylbenzoate is a substituted aromatic ester. The presence of chlorine atoms on the benzene ring and the methyl ester group are the primary determinants of its reactivity and, consequently, its stability. The principal degradation pathways for this class of compounds are hydrolysis of the ester linkage and thermal decomposition.

Predicted Degradation Pathways

A mechanistic understanding of potential degradation is crucial for designing robust stability studies. For Methyl 4,5-dichloro-2-methylbenzoate, two primary degradation pathways are anticipated:

Hydrolysis: The Predominant Pathway

Esters, such as Methyl 4,5-dichloro-2-methylbenzoate, are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by both acids and bases.[2][3]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[2] This is typically a faster and irreversible process, leading to the formation of the carboxylate salt.[4]

The hydrolysis of Methyl 4,5-dichloro-2-methylbenzoate would yield 4,5-dichloro-2-methylbenzoic acid and methanol. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

Caption: Predicted hydrolysis pathway of Methyl 4,5-dichloro-2-methylbenzoate.

Thermal Decomposition

At elevated temperatures, organic molecules can undergo decomposition, breaking down into smaller, more volatile fragments. For chlorinated aromatic compounds, thermal degradation can be complex, potentially leading to dehalogenation or cleavage of the aromatic ring.[5] The specific decomposition products of Methyl 4,5-dichloro-2-methylbenzoate would need to be identified through techniques like TGA coupled with mass spectrometry (TGA-MS).

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of Methyl 4,5-dichloro-2-methylbenzoate.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for characterizing the thermal properties of a material.[6][7]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to determine melting point, heat of fusion, and to detect any phase transitions or decomposition events.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] TGA is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with degradation.

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Principle | Measures heat flow into or out of a sample as a function of temperature. | Measures the mass of a sample as a function of temperature. |

| Primary Outputs | Melting point, glass transition temperature, enthalpy of fusion, decomposition exotherms/endotherms. | Onset of decomposition temperature, mass loss percentage, residual mass. |

| Application | Purity determination, phase transition analysis, initial screening for thermal events.[11][12] | Assessment of thermal stability and decomposition profile.[7] |

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 4,5-dichloro-2-methylbenzoate into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature and peak maximum of any endothermic or exothermic events.

-

Calculate the enthalpy of fusion (for melting) or decomposition.

-

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 4,5-dichloro-2-methylbenzoate into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Quantify the percentage of mass loss at different temperature intervals.

-

Caption: A generalized workflow for the thermal analysis of Methyl 4,5-dichloro-2-methylbenzoate.

Accelerated Stability Studies

Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.[13] These studies are crucial for predicting the long-term stability and determining a preliminary shelf-life for the compound.[14][15][16] The conditions for accelerated stability testing are defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q1A(R2).

| Study Type | Storage Condition | Minimum Time Period |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

-

Sample Preparation: Place a known quantity of Methyl 4,5-dichloro-2-methylbenzoate in vials made of an inert material (e.g., Type I glass) with appropriate closures.

-

Storage: Store the samples in a calibrated stability chamber at 40 °C and 75% relative humidity.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of Methyl 4,5-dichloro-2-methylbenzoate remaining, typically by High-Performance Liquid Chromatography (HPLC).

-

Related Substances: Detection and quantification of any degradation products, also by HPLC.

-

-

Data Evaluation: Plot the assay value and the concentration of degradation products against time to determine the rate of degradation.

Authoritative Grounding and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in the accelerated stability study, the initial time point (T=0) serves as the baseline against which all subsequent time points are compared. The use of a validated, stability-indicating HPLC method is critical for ensuring the trustworthiness of the analytical data. Such a method must be able to resolve the parent compound from all potential degradation products and impurities.

The principles of forced degradation studies can be applied to identify the likely degradation products and to develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and photolysis) to intentionally generate degradation products.

Conclusion

The thermodynamic stability of Methyl 4,5-dichloro-2-methylbenzoate is a critical quality attribute that must be thoroughly evaluated to ensure its suitability as a pharmaceutical intermediate. A systematic approach, combining predictive mechanistic understanding with robust experimental methodologies such as DSC, TGA, and accelerated stability studies, is essential. The data generated from these studies will provide a comprehensive stability profile, enabling the establishment of appropriate storage and handling conditions, and ultimately contributing to the development of a safe and effective drug product.

References

-

Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?[Link]

-

Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]

-

Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

-

Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters...[Link]

-

MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

-

Taylor & Francis Online. (2007, March 28). Scanning Calorimetry of Aromatic, Difunctional, Unsaturated, and Substituted Acid Esters of Cholesterol. [Link]

-

ACS Publications. (2004, December 3). Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology. [Link]

-

Pharma Stability. (2025, November 1). Accelerated & Intermediate Studies. [Link]

-

MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

-

ResearchGate. (n.d.). Bioremediation of Chlorobenzoic Acids. [Link]

-

PubMed. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]

-

Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals. [Link]

-

Pharmaceutical Outsource Journal. (2024, September 20). Pharmaceutical Aspects Of Accelerated Stability Studies. [Link]

-

Journal of Applied Biology & Biotechnology. (2019, December 8). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. [Link]

-

Contract Pharma. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. [Link]

-

PubMed. (2015, April 28). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. [Link]

-

Journal of Biomedical and Allied Research. (2022, December 15). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. [Link]

-

Taylor & Francis Online. (2008, September 19). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins part III†: Thermodegradation of organometallics and polymers. [Link]

-

Oxford Academic. (2020, January 29). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. [Link]

-

MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

Science.gov. (n.d.). chlorinated aromatic compounds: Topics. [Link]

-

J&K Scientific. (n.d.). 4,5-Dichloro-2-methylbenzoic acid | 5252-98-2. [Link]

-

Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

EUROLAB. (n.d.). Thermogravimetric Analysis (TGA) Tests. [Link]

-

StuDocu. (n.d.). Preparation of Methyl Benzoate. [Link]

-

ACS Publications. (2026, February 13). Yoshida-Type Equations: Perspectives from Thermal Analysis and Energetic Materials Research. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Wikipedia. (n.d.). Methyl benzoate. [Link]

-

LookChem. (n.d.). Cas 99585-13-4, 5-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER. [Link]

-

ACS Publications. (2016, January 28). Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. quora.com [quora.com]

- 2. homework.study.com [homework.study.com]

- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. laboratuar.com [laboratuar.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures [mdpi.com]

- 13. www3.paho.org [www3.paho.org]

- 14. Accelerated & Intermediate Studies – Pharma Stability [pharmastability.com]

- 15. netpharmalab.es [netpharmalab.es]

- 16. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Synthesis of Methyl 4,5-dichloro-2-methylbenzoate from 2-methylbenzoic acid

An Application Guide for the Laboratory-Scale Synthesis of Methyl 4,5-dichloro-2-methylbenzoate from 2-methylbenzoic Acid

Introduction

Methyl 4,5-dichloro-2-methylbenzoate is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its specific substitution pattern makes it a valuable building block for complex molecular architectures. This document provides a comprehensive, two-part guide for the synthesis of this target compound, starting from the readily available 2-methylbenzoic acid. The protocol is designed for researchers in organic synthesis, process chemistry, and drug development, offering in-depth mechanistic insights and detailed, validated experimental procedures.

The synthesis follows a logical two-step sequence:

-

Electrophilic Aromatic Chlorination: Introduction of two chlorine atoms onto the aromatic ring of 2-methylbenzoic acid to yield the key intermediate, 4,5-dichloro-2-methylbenzoic acid.

-

Fischer-Speier Esterification: Conversion of the intermediate carboxylic acid to its corresponding methyl ester, yielding the final product.

This guide emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.

Overall Synthetic Strategy

The transformation from 2-methylbenzoic acid to methyl 4,5-dichloro-2-methylbenzoate is achieved via chlorination followed by esterification.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 4,5-dichloro-2-methylbenzoic Acid

This initial step involves the direct chlorination of the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxylic acid group. The methyl group's influence is dominant, directing the incoming electrophiles primarily to the para and ortho positions.

Mechanism: Electrophilic Aromatic Substitution

The chlorination of an aromatic ring is a classic example of electrophilic aromatic substitution.[1] The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond, thereby generating a potent electrophile (Cl⁺).[2][3]

The mechanism proceeds in three key stages:

-

Generation of the Electrophile: The Lewis acid reacts with molecular chlorine to form a highly electrophilic complex.[1]

-

Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[4]

-

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.[2][4]

Due to the directing effects of the methyl and carboxyl groups, chlorination occurs sequentially at positions 4 and 5 relative to the carboxylic acid.

Experimental Protocol

Safety Note: This procedure involves corrosive and toxic substances. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., sodium hydroxide solution)

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for work-up and filtration

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Methylbenzoic Acid | 136.15 | 10.0 g | 0.0734 | Starting Material |

| Acetic Acid | 60.05 | 100 mL | - | Solvent |

| Iron(III) Chloride (anhydrous) | 162.20 | 0.5 g | 0.0031 | Catalyst |

| Chlorine Gas (Cl₂) | 70.90 | ~11.5 g | ~0.162 | Chlorinating Agent |

| Sodium Bisulfite | 104.06 | As needed | - | To quench excess chlorine |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | For acidification |

| Deionized Water | 18.02 | ~500 mL | - | For work-up |

Procedure:

-

Setup: Assemble the three-necked flask with the magnetic stirrer, gas inlet tube, and reflux condenser. Ensure the gas outlet from the condenser is connected to a trap containing a concentrated sodium hydroxide solution to neutralize excess chlorine gas.

-

Dissolution: To the flask, add 2-methylbenzoic acid (10.0 g) and glacial acetic acid (100 mL). Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Add anhydrous iron(III) chloride (0.5 g) to the solution.

-

Chlorination: While stirring vigorously, bubble chlorine gas through the solution via the gas inlet tube at a slow, steady rate. The reaction is exothermic; maintain the temperature between 40-50°C using a water bath if necessary.

-

Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it with water, and analyzing by TLC or HPLC. The reaction is typically complete after 2-3 hours, or when the starting material is consumed.

-

Quenching: Stop the chlorine flow and purge the system with nitrogen or air to remove any residual chlorine gas.

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with stirring. A solid precipitate of crude 4,5-dichloro-2-methylbenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and the catalyst.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4,5-dichloro-2-methylbenzoic acid as a white solid.[5]

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected yield is 12-14 g (80-90%).

Characterization: The intermediate, 4,5-dichloro-2-methylbenzoic acid (CAS 5252-98-2)[6][7], can be characterized by:

-

Melting Point: Literature m.p. around 202-206°C.

-

¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon.

Part 2: Synthesis of Methyl 4,5-dichloro-2-methylbenzoate

The second step is the conversion of the synthesized carboxylic acid to its methyl ester via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9]

Mechanism: Fischer-Speier Esterification

The Fischer esterification mechanism involves several reversible steps:[10]

-

Protonation of Carbonyl: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.[8][11]

-

Nucleophilic Attack: The lone pair on the oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A weak base (e.g., water or methanol) removes the final proton to yield the ester and regenerate the acid catalyst.

To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used, and the reaction is typically heated to reflux.[9][12]

Caption: Experimental workflow for the esterification step.

Experimental Protocol

Safety Note: This procedure involves a strong, corrosive acid and flammable organic solvents. It must be performed in a well-ventilated fume hood away from ignition sources. Appropriate PPE is mandatory.

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup or chromatography equipment

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4,5-Dichloro-2-methylbenzoic Acid | 205.04 | 10.0 g | 0.0488 | Starting Material (from Part 1) |

| Methanol (anhydrous) | 32.04 | 50 mL | 1.23 | Reagent and Solvent |

| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | 0.0184 | Catalyst |

| Diethyl Ether | 74.12 | ~100 mL | - | Extraction Solvent |

| Sodium Bicarbonate (5% aq. soln.) | 84.01 | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,5-dichloro-2-methylbenzoic acid (10.0 g) and methanol (50 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL) dropwise to the mixture.

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.[13]

-

Solvent Removal: After cooling the reaction to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the oily residue in diethyl ether (70 mL). Transfer the solution to a separatory funnel.

-

Washing: Wash the ether layer sequentially with:

-

50 mL of water.

-

Two 25 mL portions of 5% aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and the sulfuric acid catalyst.[13] (Caution: CO₂ evolution).

-

25 mL of brine (saturated NaCl solution).

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude methyl ester.

-

Purification: Purify the crude product by vacuum distillation or column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 4,5-dichloro-2-methylbenzoate as a colorless oil or low-melting solid. The expected yield is 9.5-10.5 g (89-97%).

Characterization: The final product, methyl 4,5-dichloro-2-methylbenzoate, can be characterized by:

-

Boiling Point: High boiling point, requires vacuum distillation.

-

¹H NMR: Signals for aromatic protons, methyl group on the ring, and the ester methyl group.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch characteristic of an ester at ~1720-1740 cm⁻¹.

References

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

ResearchGate. (2023). (PDF) Methyl 2,5-dichlorobenzoate. ResearchGate. Available at: [Link]

-

Noor Waleed. Preparation of Methyl Benzoate. College of Pharmacy, Department of Pharmaceutical Chemistry. Available at: [Link]

-

YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Available at: [Link]

- Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. Google Patents.

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]

- Google Patents. (2011). CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. Google Patents.

-

ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

-

Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Blog. Available at: [Link]

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

-

Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

-

JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. Available at: [Link]

-

ACS Publications. (2003). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society. Available at: [Link]

-

RSC Publishing. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm. Available at: [Link]

-

Organic Chemistry Division. Acid to Ester - Common Conditions. University of Rochester. Available at: [Link]

-

Organic Syntheses. pentachlorobenzoic acid. Organic Syntheses. Available at: [Link]

-

ElectronicsAndBooks. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. ElectronicsAndBooks. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Available at: [Link]

-

BYJU'S. Electrophilic Substitution Reaction Mechanism. BYJU'S. Available at: [Link]

- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.

-

ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Available at: [Link]

- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents.

-

Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. Available at: [Link]

-

Wikipedia. Methyl benzoate. Wikipedia. Available at: [Link]

- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound. Google Patents.

-

PubMed. (1995). Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. PubMed. Available at: [Link]

-

PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. Available at: [Link]

-

Eureka. (2018). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Eureka. Available at: [Link]

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 4. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jk-sci.com [jk-sci.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. prepchem.com [prepchem.com]

Application Notes: The Strategic Utility of Methyl 4,5-dichloro-2-methylbenzoate in Pharmaceutical Synthesis

Abstract

Methyl 4,5-dichloro-2-methylbenzoate is a strategically substituted aromatic compound that serves as a versatile intermediate in modern medicinal chemistry. Its distinct pattern of chlorination on the benzene ring, combined with the ortho-methyl and methyl ester functionalities, provides a unique chemical scaffold for the synthesis of complex pharmaceutical agents. This document provides an in-depth guide for researchers and drug development professionals on the properties, synthesis, and application of this key building block, with a particular focus on its role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.

Introduction: A Versatile Building Block

In the landscape of pharmaceutical development, the demand for novel molecular scaffolds with tunable properties is incessant. Methyl 4,5-dichloro-2-methylbenzoate emerges as a valuable starting material due to its inherent structural features. The two chlorine atoms provide metabolic stability and can influence the electronic properties of the molecule, while the ortho-methyl group can enforce specific conformational preferences in the final active pharmaceutical ingredient (API). The methyl ester serves as a readily modifiable handle for further synthetic transformations, such as hydrolysis, reduction, or amidation.

This intermediate and its close analogs are particularly relevant in the synthesis of diarylmethane structures, which form the core of many modern therapeutics, including the highly successful class of SGLT2 inhibitors used in the treatment of type 2 diabetes.[1][2]

Physicochemical and Safety Data

Proper handling and understanding of the physical properties of an intermediate are paramount for successful and safe laboratory operations.

Properties of Methyl 4,5-dichloro-2-methylbenzoate

| Property | Value | Reference |

| CAS Number | 7344-03-8 | N/A |

| Molecular Formula | C₉H₈Cl₂O₂ | [3] |

| Molecular Weight | 219.06 g/mol | [3] |

| Appearance | White to off-white crystalline solid or liquid | [3] |

| Boiling Point | ~245-255 °C (Predicted) | [3] |

| Purity | ≥98% (Typical) | Commercially Available |

Safety & Handling

As a chlorinated organic compound, Methyl 4,5-dichloro-2-methylbenzoate requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.

-

Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Store in a cool, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

(Note: Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.)

Protocol 1: Synthesis of the Intermediate

The most common and efficient method for synthesizing methyl benzoates is through the acid-catalyzed esterification of the corresponding carboxylic acid (Fischer esterification).[4][5] This protocol details the synthesis of Methyl 4,5-dichloro-2-methylbenzoate from 4,5-dichloro-2-methylbenzoic acid.

Workflow for Intermediate Synthesis

Caption: Fischer esterification workflow for synthesizing the title intermediate.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-2-methylbenzoic acid (20.5 g, 0.1 mol).

-

Reagent Addition: Add methanol (120 mL, 3.0 mol) to the flask. Methanol acts as both the solvent and the reactant, and using it in large excess drives the reaction equilibrium towards the product.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture. This is a highly exothermic step. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers contain the desired ester.

-

Purification: Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary, yielding pure Methyl 4,5-dichloro-2-methylbenzoate.

Application Protocol: Synthesis of a Diarylketone Precursor for SGLT2 Inhibitors

A critical application of this intermediate's corresponding acid chloride is in Friedel-Crafts acylation reactions to form diarylketones.[1] These ketones are key precursors to the diarylmethane core of SGLT2 inhibitors like Canagliflozin and Dapagliflozin.[2][6] This protocol outlines the conversion of the intermediate to its acid chloride, followed by a representative Friedel-Crafts reaction.

Workflow for Diarylketone Synthesis

Caption: Two-stage workflow for producing a diarylketone pharmaceutical precursor.

Step-by-Step Methodology

Part A: Hydrolysis and Acid Chloride Formation

-

Hydrolysis: The starting ester, Methyl 4,5-dichloro-2-methylbenzoate (21.9 g, 0.1 mol), is first hydrolyzed back to the parent carboxylic acid. This is achieved by refluxing with an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent like THF/water until the ester is consumed (monitored by TLC). An acidic workup (e.g., with 1M HCl) protonates the carboxylate salt to yield 4,5-dichloro-2-methylbenzoic acid.

-

Acid Chloride Synthesis: The dried carboxylic acid (20.5 g, 0.1 mol) is suspended in an inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (150 mL). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL) is added.[1]

-

Thionyl Chloride Addition: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 equivalents) is added dropwise at 0°C. The mixture is then allowed to warm to room temperature and stirred for several hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 4,5-dichloro-2-methylbenzoyl chloride, which is often used immediately in the next step.

Part B: Titanium Tetrachloride-Mediated Friedel-Crafts Acylation

-

Reaction Setup: In a separate flask under a nitrogen atmosphere, the aromatic substrate (e.g., phenetole, 1.0 equivalent) is dissolved in anhydrous dichloromethane (CH₂Cl₂).

-

Lewis Acid Addition: The solution is cooled to 10°C, and a solution of titanium tetrachloride (TiCl₄, 1.5 equivalents) in CH₂Cl₂ is added slowly. TiCl₄ is a powerful Lewis acid that activates the acid chloride for electrophilic aromatic substitution. It is often preferred over aluminum chloride (AlCl₃) for complex substrates as it can lead to cleaner reactions.[1]

-

Acylation: A solution of the 4,5-dichloro-2-methylbenzoyl chloride (from Part A) in CH₂Cl₂ is added dropwise to the reaction mixture, maintaining the temperature between 8-12°C.[1]

-

Reaction Monitoring: The reaction is stirred at this temperature for 2-4 hours, with progress monitored by TLC or HPLC.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The mixture is stirred for 30 minutes, and the organic layer is separated.

-

Extraction and Purification: The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated. The resulting crude diarylketone is purified by column chromatography or recrystallization. This product can then be advanced through further steps (e.g., reduction of the ketone) to form the final SGLT2 inhibitor scaffold.[1][6]

Conclusion

Methyl 4,5-dichloro-2-methylbenzoate is a high-value intermediate whose utility is well-demonstrated in the synthesis of complex pharmaceutical agents. The protocols provided herein offer a robust framework for its synthesis and subsequent elaboration into diarylketone precursors, a key step in the manufacturing of SGLT2 inhibitors. The strategic placement of its functional groups allows for precise and efficient chemical modifications, cementing its place as an important building block in the modern drug discovery and development pipeline.

References

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). PMC - NIH. [Link]

-

STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. (2023). Serve Content. [Link]

- Method for synthesizing SGLT2 inhibitor drugs. (2015).

- A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (2022).

-

Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. (n.d.). Royal Society of Chemistry. [Link]

-

5-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER. (n.d.). lookchem. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

-

Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity. (2004). PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. [Link]